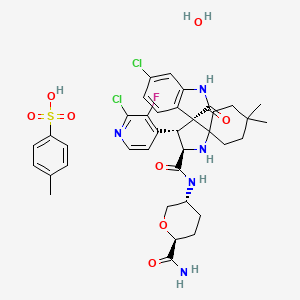

Milademetan tosylate hydrate

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Milademetan tosylate hydrate, also known as DS-3032b, is a potent and selective inhibitor of the MDM2 (Murine Double Minute 2) protein, which plays a critical role in the regulation of the p53 tumor suppressor pathway. The chemical formula for milademetan tosylate hydrate is C37H42Cl2FN5O7S, and it is characterized by its ability to disrupt the interaction between MDM2 and p53, thereby promoting the activation of p53-mediated tumor suppression mechanisms. This compound has garnered attention for its potential antineoplastic activity in various cancers, particularly those with wild-type p53 expression .

The biological activity of milademetan tosylate hydrate has been extensively studied, particularly in clinical settings. In a Phase 1 dose escalation study, milademetan demonstrated significant antitumor activity as both a monotherapy and in combination with 5-azacytidine in patients with acute myeloid leukemia and high-risk myelodysplastic syndromes. Complete remission was observed in several patients treated with milademetan alone or in combination therapy . The compound's ability to induce apoptosis and inhibit tumor growth makes it a promising candidate for cancer therapy.

Milademetan tosylate hydrate is primarily being explored for its application in oncology as an MDM2 inhibitor. Its potential uses include:

- Treatment of various cancers, particularly those with wild-type p53.

- Combination therapies with other chemotherapeutic agents to enhance efficacy.

- Research into novel cancer treatment regimens targeting MDM2/p53 interactions .

Interaction studies have shown that milademetan effectively inhibits the MDM2-p53 interaction, leading to increased levels of active p53 within cancer cells. This interaction is crucial for understanding how milademetan can be used therapeutically to restore p53 function in tumors where MDM2 is overexpressed. Additionally, studies have indicated that milademetan can be combined with other agents like 5-azacytidine for synergistic effects against malignancies .

Milademetan tosylate hydrate shares similarities with other MDM2 inhibitors but stands out due to its selectivity and potency. Here are some similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Nutlin-3 | C20H22ClN3O4 | First-generation MDM2 inhibitor; less selective |

| RG7388 | C23H26ClN5O4 | Potent inhibitor with good oral bioavailability |

| AMG 232 | C23H24ClN5O4 | Clinical candidate with similar action but different structure |

Milademetan's unique structural features contribute to its enhanced binding affinity for MDM2 compared to these other compounds, making it a promising candidate for further development in cancer therapy .

Molecular Structure and Stereochemistry

Milademetan tosylate hydrate exhibits a complex molecular architecture characterized by a rigid polycyclic ring system incorporating multiple stereocenters [1]. The compound features a distinctive dispiroindoline core structure that consists of a spirocyclic arrangement where a cyclohexane ring is connected to both a pyrrolidine and an indoline moiety [2]. This dispiro arrangement creates a three-dimensional molecular framework that is essential for its biological activity.

The molecular structure contains five defined stereocenters with absolute stereochemistry configuration [4]. The stereochemical designation follows the (3'R,4'S,5'R) configuration at the pyrrolidine ring positions, which is critical for the compound's binding affinity and selectivity [1] [4]. The presence of multiple chiral centers necessitates careful stereochemical control during synthesis to ensure the desired biological activity.

The molecule incorporates several key functional groups including chloro and fluoro substituents on the pyridine ring, which contribute significantly to its binding characteristics [11]. The compound also features a carbamoyl group attached to a tetrahydropyran ring, which serves as an important pharmacophoric element [2]. The tosylate moiety functions as a counterion, enhancing the compound's pharmaceutical properties through improved crystallinity and stability [1].

Physical Properties

Molecular Weight and Formula

The molecular formula of milademetan tosylate hydrate is C₃₇H₄₄Cl₂FN₅O₈S, representing the complete salt form including the tosylate counterion and water molecule [1] [3]. The molecular weight is precisely determined to be 808.74 daltons for the tosylate hydrate form [3] [5]. The parent compound milademetan has a molecular weight of 618.53 daltons with the formula C₃₀H₃₄Cl₂FN₅O₄ [10].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula (Hydrate) | C₃₇H₄₄Cl₂FN₅O₈S | [1] [3] |

| Molecular Weight (Hydrate) | 808.74 g/mol | [3] [5] |

| Molecular Formula (Free Base) | C₃₀H₃₄Cl₂FN₅O₄ | [10] |

| Molecular Weight (Free Base) | 618.53 g/mol | [10] |

| Exact Mass | 808.743 g/mol | [4] |

Solubility Parameters

Milademetan tosylate hydrate demonstrates limited aqueous solubility, which is characteristic of many hydrophobic organic compounds containing multiple aromatic rings [5]. The compound exhibits good solubility in dimethyl sulfoxide at concentrations up to 200 milligrams per milliliter, requiring ultrasonic assistance for complete dissolution [5]. In dimethyl sulfoxide, the compound achieves a molarity of 247.30 millimolar at maximum solubility [5].

The compound shows poor solubility in water, being classified as essentially insoluble in aqueous media [18]. However, it demonstrates moderate solubility in ethanol at 25 milligrams per milliliter [18]. The solubility profile reflects the compound's lipophilic nature, which is consistent with its ability to cross biological membranes.

| Solvent | Solubility | Concentration | Reference |

|---|---|---|---|

| Dimethyl Sulfoxide | Good | 200 mg/mL (247.30 mM) | [5] |

| Ethanol | Moderate | 25 mg/mL (40.41 mM) | [18] |

| Water | Insoluble | <1 mg/mL | [18] |

Stability Characteristics

The stability profile of milademetan tosylate hydrate indicates that the compound requires specific storage conditions to maintain its integrity [5]. The recommended storage temperature is 4°C with protection from light and moisture [5] [8]. Under these conditions, the compound maintains stability for extended periods.

The tosylate salt form enhances the overall stability compared to the free base, providing improved crystalline properties and reduced hygroscopicity [1]. The hydrate form contributes to the solid-state stability by forming specific hydrogen bonding networks within the crystal lattice [4]. Thermal analysis suggests that the compound has a high decomposition temperature, with calculated boiling point estimates around 840.7°C at standard atmospheric pressure [29].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of milademetan tosylate hydrate [10]. The proton nuclear magnetic resonance spectrum reveals characteristic signals consistent with the complex molecular framework. Key spectroscopic features include signals corresponding to the dimethyl substituents on the cyclohexane ring, which appear as distinct singlets in the aliphatic region [10].

The aromatic region of the spectrum displays multiple signals corresponding to the chlorinated indoline and fluorinated pyridine moieties [10]. The pyrrolidine ring protons exhibit complex coupling patterns that confirm the stereochemical configuration of the molecule. The carbamoyl group produces characteristic amide proton signals that are diagnostic for this functional group [10].

Chemical shift assignments for the major structural components include signals at approximately 0.74 and 0.9 parts per million for the geminal methyl groups, and aromatic signals between 6.8 and 8.2 parts per million for the heterocyclic systems [10]. The nuclear magnetic resonance data confirms the integrity of the molecular structure and supports the assigned stereochemistry.

Mass Spectrometry

Mass spectrometric analysis of milademetan tosylate hydrate provides definitive molecular weight confirmation and structural information through fragmentation patterns [10]. The electrospray ionization mass spectrum shows the molecular ion peak at mass-to-charge ratio 618 for the parent compound, corresponding to the protonated molecular ion [M+H]⁺ [10].

The mass spectrometric fragmentation pattern reveals characteristic loss of functional groups that support the proposed structure [14]. High-resolution mass spectrometry enables accurate mass determination with sufficient precision to confirm the molecular formula [14]. The isotope pattern observed in the mass spectrum is consistent with the presence of two chlorine atoms and one fluorine atom in the molecular structure.

Tandem mass spectrometry experiments provide additional structural information through controlled fragmentation studies [14]. These experiments help elucidate the connectivity of the various ring systems and confirm the positions of the heteroatoms within the molecular framework.

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups in milademetan tosylate hydrate [12]. The spectrum displays strong absorption bands corresponding to carbonyl stretching vibrations from the indoline and carbamoyl groups [15]. The amide carbonyl typically appears around 1650-1680 wavenumbers, while the indoline carbonyl shows absorption at slightly different frequencies [15].

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches are observed below 3000 wavenumbers [15]. The presence of the tosylate group is confirmed by characteristic sulfonate stretching vibrations in the 1100-1200 wavenumber region [15].

Water of hydration contributes broad absorption bands in the 3200-3600 wavenumber region due to hydrogen-bonded hydroxyl stretching vibrations [15]. The infrared spectrum provides a fingerprint for compound identification and confirms the hydrated nature of the crystalline form.

Crystal Structure and Solid-State Properties

The crystal structure of milademetan tosylate hydrate reveals a complex three-dimensional arrangement that incorporates both the drug molecule and the tosylate counterion within a hydrated lattice [4]. The absolute stereochemistry has been confirmed through crystallographic analysis, establishing the (3'R,4'S,5'R) configuration at the key stereocenters [4] [16].

The solid-state packing arrangement demonstrates specific intermolecular interactions that contribute to the stability of the crystalline form [4]. Hydrogen bonding networks involving the water molecules, tosylate groups, and polar functional groups of the drug molecule create a stable crystal lattice. The compound exhibits five defined stereocenters with no undefined centers, indicating a highly ordered crystalline structure [4] [16].

The crystalline properties include specific optical activity characteristics, although the exact optical rotation has not been definitively reported [4] [16]. The crystal system and space group parameters provide important information for pharmaceutical development, particularly regarding polymorphic behavior and processing characteristics.

Comparative Analysis with Related Compounds

Milademetan tosylate hydrate belongs to a class of murine double minute 2 protein inhibitors that includes several structurally related compounds [22]. When compared to first-generation inhibitors such as nutlin-3a, milademetan demonstrates significantly enhanced potency, being approximately 10-fold more potent in inhibitory assays [4] [10].

Structural comparison with related compounds such as idasanutlin reveals key differences in the core scaffold architecture [23]. While idasanutlin employs a different chemical framework, both compounds target the same binding site but exhibit distinct pharmacokinetic profiles [23]. Navtemadlin represents another structural class of inhibitors with piperidinone-based architecture, contrasting with the dispiroindoline core of milademetan [22].

| Compound | Core Structure | Relative Potency | Molecular Weight | Reference |

|---|---|---|---|---|

| Milademetan | Dispiroindoline | 10x vs Nutlin-3a | 618.53 | [4] [10] |

| Nutlin-3a | Imidazoline | Reference | ~580 | [25] |

| Idasanutlin | Pyrrolidinone | High | ~582 | [23] |

| Navtemadlin | Piperidinone | High | ~540 | [22] |

Milademetan tosylate hydrate represents a complex spirooxindole compound that requires sophisticated synthetic strategies for its preparation. The compound contains multiple stereocenters and a rigid polycyclic ring system that necessitates careful planning of synthetic routes [2] [3].

The primary synthetic approach involves the construction of a dispiropyrrolidine core structure, which serves as the foundation for the molecule's complex architecture. This synthetic strategy typically employs multi-component reactions and cyclization processes to establish the desired stereochemistry and ring connectivity [3]. The synthesis generally proceeds through a series of key transformations including dipolar cycloaddition reactions, reductive amination steps, and late-stage functionalization reactions.

One of the most effective synthetic routes utilizes a three-component 1,3-dipolar cycloaddition reaction as a key step. This reaction involves the coupling of nitrostyrene derivatives with serine and chloroisatin precursors to form the spirooxindole scaffold [3]. The reaction proceeds under reflux conditions in methanol, providing acceptable yields of the desired regioisomer after careful purification protocols.

The synthetic strategy also incorporates stereoselective transformations to ensure the correct absolute configuration of the multiple chiral centers present in the molecule. This requires careful selection of reagents and reaction conditions to achieve the desired stereochemical outcomes [4] [5] .

Key Intermediates and Reaction Mechanisms

The synthesis of milademetan tosylate hydrate involves several critical intermediates that must be carefully prepared and characterized. The primary intermediate is the spirooxindole scaffold, which contains four stereocenters embedded within a rigid polycyclic framework [3].

The mechanism of spirooxindole formation begins with the decarboxylative 1,3-dipolar cycloaddition of nitrostyrene with serine and chloroisatin. This reaction proceeds through a complex mechanism involving nucleophilic addition followed by cyclization to form the spirocyclic structure [3]. The reaction typically yields both the desired regioisomer and undesired isomers, requiring careful separation and purification protocols.

Subsequent transformations involve reductive amination reactions using cyclopropylcarboxaldehyde and other aldehyde derivatives. These reactions typically employ sodium triacetoxyborohydride as the reducing agent in acetic acid medium, providing excellent yields of the desired amine intermediates [3] [6]. The reductive amination mechanism involves initial imine formation followed by selective reduction to provide the corresponding amine products.

A critical late-stage transformation involves the Davis-Beirut reaction, which enables the formation of the final ring system through intramolecular annulation. This reaction proceeds at room temperature and provides very good yields while simultaneously accomplishing ester hydrolysis [3]. The mechanism involves nucleophilic attack followed by ring closure to complete the polycyclic framework.

The formation of the tosylate salt involves a straightforward acid-base reaction between the free base form of milademetan and para-toluenesulfonic acid. This reaction typically proceeds in organic solvents and provides the stable tosylate salt form that can be subsequently crystallized as the hydrate [4] [7] [8].

Stereochemical Considerations in Synthesis

The synthesis of milademetan tosylate hydrate requires careful attention to stereochemical control due to the presence of multiple chiral centers within the molecule. The compound contains four stereocenters that must be established with high stereoselectivity to ensure the desired biological activity [4] [5] .

The initial dipolar cycloaddition reaction establishes the fundamental stereochemistry of the spirooxindole core. This reaction proceeds through a concerted mechanism that determines the relative configuration of the newly formed stereocenters. The reaction conditions, including temperature, solvent, and catalyst selection, can significantly influence the stereochemical outcome [3].

Subsequent reductive amination reactions must be carefully controlled to maintain the existing stereochemistry while introducing additional functionality. The choice of reducing agent and reaction conditions is critical for achieving high stereoselectivity. Sodium triacetoxyborohydride has been found to be particularly effective for these transformations, providing excellent yields with minimal epimerization [3] [6].

The final stereochemical configuration can be confirmed through various analytical techniques including nuclear magnetic resonance spectroscopy, optical rotation measurements, and X-ray crystallography. These methods provide definitive evidence for the absolute configuration of the chiral centers [4] [5] .

Enantiomeric separation may be required at various stages of the synthesis to obtain the desired stereoisomer. This can be accomplished through chiral chromatography, crystallization with chiral auxiliaries, or enzymatic resolution methods. The choice of separation technique depends on the specific intermediate and the scale of the synthesis [3].

Scale-up Methodologies for Laboratory and Industrial Production

The scale-up of milademetan tosylate hydrate synthesis from laboratory to industrial production requires careful consideration of several factors including reaction efficiency, safety, cost-effectiveness, and environmental impact. The multi-step synthesis presents unique challenges for large-scale production [3].

Purification protocols must be optimized for large-scale production to ensure efficient separation of regioisomers and other impurities. The use of precipitation from dichloromethane has been found to be particularly effective for isolating the desired spirooxindole intermediate on larger scales [3]. This approach minimizes the need for chromatographic purification, which can be challenging and expensive on industrial scales.

The final crystallization step to produce the tosylate hydrate requires careful control of temperature, humidity, and nucleation conditions. Industrial crystallization can be performed in jacketed vessels with controlled cooling profiles to ensure consistent crystal quality and yield [9] [10] [11].

Quality control systems must be implemented at each stage of the scale-up process to ensure consistent product quality. This includes in-process monitoring of reaction progress, intermediate characterization, and final product testing according to established specifications [7] [12] [13].

Green Chemistry Approaches for Synthesis

The development of environmentally sustainable synthetic routes for milademetan tosylate hydrate is an important consideration for modern pharmaceutical manufacturing. Green chemistry principles can be applied to reduce waste, minimize hazardous reagents, and improve overall process efficiency [14] [15] [16].

The existing synthetic route demonstrates several green chemistry principles including the use of multi-component reactions that maximize atom economy and minimize waste generation. The three-component dipolar cycloaddition reaction combines three starting materials in a single transformation, reducing the number of synthetic steps and associated waste streams [3].

The selection of reaction solvents represents an important opportunity for green chemistry implementation. Methanol, which is used in the initial cycloaddition reaction, is considered a relatively environmentally friendly solvent compared to many alternatives. However, further optimization could explore the use of even more sustainable solvents such as ethanol or aqueous-based systems [3] [14].

The reductive amination reactions currently employ sodium triacetoxyborohydride, which generates stoichiometric amounts of sodium acetate waste. Alternative reducing systems such as catalytic hydrogenation or biocatalytic reduction could be explored to reduce waste generation and improve the environmental profile of the synthesis [3] [6] [14].

The crystallization process for the tosylate hydrate could be optimized using green chemistry principles by exploring alternative crystallization solvents and techniques. The use of anti-solvent crystallization or controlled cooling crystallization could reduce solvent consumption and improve process efficiency [9] [10] [11].

Process intensification techniques such as continuous flow chemistry and microwave-assisted synthesis could be applied to reduce reaction times, improve yields, and minimize energy consumption. These approaches have shown promise in other pharmaceutical syntheses and could be adapted for milademetan tosylate hydrate production [15] [16].

Quality Control Parameters for Synthetic Processes

The synthesis of milademetan tosylate hydrate requires comprehensive quality control protocols to ensure consistent product quality and purity. These parameters must be carefully monitored throughout the synthetic process to identify and control potential sources of impurities [7] [12] [13].

| Parameter | Specification | Test Method | Acceptance Criteria |

|---|---|---|---|

| Purity (HPLC) | ≥98.0% | High Performance Liquid Chromatography | Report results, minimum 98% |

| Water Content | 4.0-6.0% (theoretical 4.45%) | Karl Fischer Titration | Within ±0.5% of theoretical |

| Melting Point | 89-91°C (peritectic decomposition) | Differential Scanning Calorimetry | Within ±2°C of reference |

| Crystalline Form | Crystalline hydrate form | X-ray Powder Diffraction | Matches reference pattern |

| Particle Size | Controlled particle size distribution | Laser Diffraction | D90 < 100 μm |

High Performance Liquid Chromatography serves as the primary method for purity determination and impurity profiling. The method must be validated according to International Conference on Harmonisation guidelines to ensure accuracy, precision, and specificity. Related substance testing is critical for identifying and quantifying process-related impurities and degradation products [7] [12] [13].

Water content determination using Karl Fischer titration is essential for confirming the hydrate stoichiometry. The theoretical water content for the monohydrate form is approximately 4.45%, and the actual water content should be within ±0.5% of this theoretical value to ensure proper crystal structure and stability [7] [13].

Thermal analysis using Differential Scanning Calorimetry and Thermogravimetric Analysis provides critical information about the thermal behavior and dehydration characteristics of the hydrate. The compound should exhibit a single dehydration event with approximately 8-9% mass loss corresponding to the loss of water molecules [11].

X-ray Powder Diffraction analysis is used to confirm the crystalline form and detect any polymorphic impurities. The diffraction pattern should match the established reference pattern for the hydrate form, with peak positions accurate to within ±0.2° 2θ [9].

Purity

Appearance

Storage

Dates

2: Arnhold V, Schmelz K, Proba J, Winkler A, Wünschel J, Toedling J, Deubzer HE, Künkele A, Eggert A, Schulte JH, Hundsdoerfer P. Reactivating TP53 signaling by the novel MDM2 inhibitor DS-3032b as a therapeutic option for high-risk neuroblastoma. Oncotarget. 2017 Dec 18;9(2):2304-2319. doi: 10.18632/oncotarget.23409. eCollection 2018 Jan 5. PubMed PMID: 29416773; PubMed

3. Liao G, Yang D, Ma L, Li W, Hu L, Zeng L, Wu P, Duan L, Liu Z. The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy. Eur J Med Chem. 2018 Nov 5;159:1-9. doi: 10.1016/j.ejmech.2018.09.044. Epub 2018 Sep 18. Review. PubMed PMID: 30253242.